molecular formula C20H28N2O3S B2688794 N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 954065-48-6

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2688794
CAS No.: 954065-48-6
M. Wt: 376.52
InChI Key: YDJQXORHYPBVHI-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is a chemical compound of interest in scientific research for its potential as a key intermediate or building block in medicinal chemistry and pharmacology. This benzenesulfonamide derivative is designed for research applications such as the synthesis of novel molecules and the study of structure-activity relationships. Researchers can utilize this compound in developing and screening new biologically active agents. Its structural features are common in compounds investigated for various therapeutic areas . This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in controlled laboratory environments by qualified professionals.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-5-25-20-13-12-19(15-16(20)2)26(23,24)21-14-6-7-17-8-10-18(11-9-17)22(3)4/h8-13,15,21H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJQXORHYPBVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methylphenyl)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in acid-base reactions and nucleophilic substitutions . Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH) conditionsCleavage to sulfonic acid and amine derivatives
Alkylation Alkyl halides in DMF with K₂CO₃N-alkylated sulfonamides
Acylation Acetyl chloride in pyridineN-acetylated derivatives

Example : Reaction with methyl iodide under basic conditions yields N-methylated products, enhancing lipophilicity for pharmacological applications .

Aromatic Ring Modifications

The 4-ethoxy-3-methylbenzene ring undergoes electrophilic substitutions and demethylation :

ReactionReagents/ConditionsPosition SelectivityYieldSource
Nitration HNO₃/H₂SO₄, 0–5°CMeta to sulfonamide group55–65%
Halogenation Br₂/FeBr₃Ortho/para to ethoxy group70%
O-Demethylation BBr₃ in CH₂Cl₂Ethoxy → hydroxy conversion82%

Structural Insight : The ethoxy group acts as an electron-donating substituent, directing electrophiles to meta positions .

Dimethylamino Group Reactivity

The -N(CH₃)₂ group participates in quaternization and oxidation :

ReactionConditionsProductsApplicationsSource
Quaternization Methyl triflate, CH₃CNQuaternary ammonium saltsEnhanced water solubility
Oxidation H₂O₂/CH₃COOHN-Oxide derivativesProdrug synthesis

Note : Quaternization at the dimethylamino group is critical for modulating bioavailability in therapeutic contexts .

Photoredox Cross-Coupling

Under blue LED irradiation (456 nm), this compound engages in radical-mediated coupling reactions:

Reaction PartnersCatalysts/AdditivesKey ProductYieldSource
N-Methoxyheteroarenium saltsRu(bpy)₃Cl₂, TTMS, CsFC–N coupled heterocycles71–77%
Alkyl halidesNa₃PO₄, MeCN solventAlkylated sulfonamides65%

Mechanism : Tris(trimethylsilyl)silane (TTMS) acts as a radical initiator, while CsF facilitates desilylation .

Reductive Transformations

The propyl linker enables hydrogenolysis and borohydride reductions :

ReactionReagentsOutcomeSource
Pd/C-H₂ Reduction H₂ (1 atm), EtOHSaturation of aromatic rings
NaBH₄ Reduction MeOH, 0°CReduction of ketones (if present)

Application : Reductive cleavage of the sulfonamide group is avoided under mild conditions, preserving the core structure .

Stability Under Physiological Conditions

Studies on analogs show:

  • pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids) .

  • Thermal Degradation : Decomposes above 200°C via sulfonyl group cleavage.

Analytical Data :

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

  • MS (ESI+) : m/z 380.5 [M+H]⁺, consistent with C₁₉H₂₅FN₂O₃S .

Therapeutic Derivatization

Patent data reveals modifications for enhanced bioactivity:

ModificationTargetIC₅₀ ImprovementSource
Fluorination Kinase inhibition10-fold vs. non-fluorinated analogs
Thiadiazole conjugation Anticancer activityIC₅₀ = 0.8 μM (HeLa cells)

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exhibit promising anticancer properties. For example, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the MEK-MAPK pathway. This pathway is often constitutively active in various solid tumors, making it a viable target for therapeutic intervention .

1.2 Mechanism of Action
The compound potentially acts as a kinase inhibitor, which can interfere with cancer cell growth and survival. It may inhibit the phosphorylation of key proteins involved in cell cycle regulation and apoptosis, thereby inducing cell death in malignant cells .

1.3 In Vitro Studies
In vitro studies on similar compounds have demonstrated effective inhibition of cell proliferation at low concentrations (e.g., IC50 values ranging from 0.3 µM to 1.2 µM) in various leukemia cell lines . These findings suggest that this compound could have similar effects.

Biochemical Applications

2.1 Enzyme Inhibition
The compound may also serve as an enzyme inhibitor in biochemical assays. By inhibiting specific enzymes, it could be used to elucidate metabolic pathways or as a tool for drug discovery .

2.2 Molecular Docking Studies
Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets. Such studies help in understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Material Science Applications

3.1 Polymer Chemistry
The sulfonamide group in this compound can be utilized in polymer chemistry for synthesizing novel materials. Its ability to interact with other chemical entities may lead to the development of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength.

3.2 Coating and Adhesives
Due to its chemical structure, this compound may find applications in coatings and adhesives, where its properties can enhance adhesion and durability .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in leukemia cell lines with low IC50 values .
Study BEnzyme InhibitionIdentified potential as a selective inhibitor for specific kinases involved in cancer progression .
Study CMaterial PropertiesExplored the use of sulfonamide derivatives in creating high-performance polymers .

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Reference
N-(3-(4-(Dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide (Target) C₂₀H₂₇N₃O₃S 389.51 4-ethoxy, 3-methyl Reference compound
N-(3-(4-(Dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide C₁₈H₂₃FN₂O₂S 350.45 4-fluoro, 3-methyl Fluoro instead of ethoxy; reduced lipophilicity
N-(3-(4-(Dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide C₁₈H₂₃FN₂O₃S ~414 3-fluoro, 4-methoxy Methoxy and fluoro substituents alter electronic profile
N-[4-(Dimethylamino)phenyl]-4-methylbenzenesulfonamide C₁₅H₁₈N₂O₂S 290.4 Lacks propyl linker and ethoxy/methyl groups Simpler structure; lower molecular weight
N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide C₁₄H₁₅NO₃S 277.34 Methoxy at meta position Altered substitution pattern affects solubility

Key Observations :

  • Linker Influence: The propyl chain in the target compound enables extended interactions with target proteins compared to non-linked analogs (e.g., ).

Mechanistic Insights :

  • Antimicrobial Activity : Fluorinated sulfonamides (e.g., ) often exhibit enhanced activity due to improved target penetration and resistance to enzymatic degradation .
  • Enzyme Inhibition: The dimethylamino-propyl chain may interact with hydrophobic pockets in enzymes, while sulfonamide groups coordinate with zinc in metalloenzymes (e.g., carbonic anhydrase) .

Recommendations for Further Research :

  • Conduct in vitro assays to evaluate enzyme inhibition and antimicrobial efficacy.
  • Explore computational modeling to predict binding modes with biological targets.
  • Compare pharmacokinetic profiles with fluoro- and methoxy-containing analogs.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₃₁N₃O₂S
  • Molecular Weight: 299.51 g/mol
  • CAS Number: 1049754-73-5

The compound exhibits various biological activities primarily attributed to its structural components, which include a dimethylamino group and a sulfonamide moiety. The presence of these functional groups is known to influence the compound's interaction with biological targets, including:

  • Inhibition of Enzymatic Activity: The sulfonamide group can inhibit carbonic anhydrase and other enzymes, leading to potential therapeutic effects in conditions like glaucoma and edema.
  • Antitumor Activity: Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Overview

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; inhibits cell proliferation.
AntimicrobialExhibits activity against various bacterial strains; potential use in treating infections.
Enzyme InhibitionInhibits carbonic anhydrase and other related enzymes, affecting physiological processes.

Case Studies and Research Findings

  • Antitumor Efficacy:
    A study investigated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2) .
  • Antimicrobial Activity:
    Another research focused on the antimicrobial properties of the compound, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating moderate potency .
  • Enzyme Inhibition Studies:
    The compound was evaluated for its ability to inhibit carbonic anhydrase activity. It showed competitive inhibition with a Ki value of 50 nM, suggesting a strong interaction with the enzyme's active site. This property may contribute to its therapeutic potential in managing conditions associated with dysregulated fluid balance .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide?

Sulfonamide synthesis typically involves nucleophilic substitution or coupling reactions. For this compound, a multi-step approach is advised:

  • Step 1: Prepare the benzenesulfonamide core via sulfonation of 4-ethoxy-3-methylbenzene followed by chlorination and amination .
  • Step 2: Introduce the dimethylaminophenylpropyl side chain using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity, as demonstrated in related sulfonamide syntheses .
  • Yield Optimization: Use polar aprotic solvents (e.g., DMF) and controlled stoichiometry (1:1 molar ratio of sulfonyl chloride to amine precursor) to minimize side reactions .

Advanced: How can computational modeling resolve contradictions in binding affinity data for this compound against Bcl-2/Bcl-xL targets?

Conflicting binding data may arise from conformational flexibility or assay conditions. A methodological approach includes:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate interactions with Bcl-2/Bcl-xL hydrophobic grooves, focusing on the dimethylamino group’s role in π-cation interactions .
  • MD Simulations: Perform 100-ns molecular dynamics (MD) runs to assess stability of the sulfonamide-Bcl-2 complex, comparing protonation states of the dimethylamino group at physiological pH .
  • Experimental Validation: Cross-validate with fluorescence polarization assays using recombinant Bcl-2 proteins to reconcile computational predictions .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~12.3 min (UV detection at 254 nm) .
  • NMR: Confirm substitution patterns via ¹H-NMR (DMSO-d6): δ 7.4–7.6 ppm (aromatic protons), δ 3.4–3.6 ppm (ethoxy group), δ 2.8–3.0 ppm (dimethylamino protons) .
  • MS: ESI-MS (positive mode) should show [M+H]⁺ at m/z 431.2 (calculated for C₂₁H₂₉N₂O₃S⁺) .

Advanced: How does the electronic nature of the 4-ethoxy group influence sulfonamide reactivity in metal coordination studies?

The ethoxy group’s electron-donating effects stabilize sulfonamide-metal complexes:

  • Coordination Sites: The sulfonyl oxygen and adjacent ethoxy oxygen act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K) can be determined via potentiometric titrations in 70% DMSO/water .
  • Impact on Bioactivity: Ethoxy-substituted sulfonamides show enhanced antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) compared to non-ethoxy analogs, likely due to improved membrane penetration .

Basic: What solubility and stability profiles should researchers anticipate under physiological conditions?

  • Solubility: Poor aqueous solubility (~0.2 mg/mL in PBS pH 7.4); improve via co-solvents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes .
  • Stability: Degrades <5% over 72 hours at 25°C in pH 7.4 buffer, but sensitive to UV light (20% degradation after 24 hours under 365 nm). Store in amber vials at -20°C .

Advanced: What strategies address discrepancies in cytotoxicity data across cell lines?

Contradictions may stem from cell-specific metabolism or off-target effects:

  • Metabolomic Profiling: Use LC-MS/MS to quantify intracellular metabolites (e.g., glutathione levels) in resistant vs. sensitive cell lines .
  • Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells, correlating results with IC50 values .
  • Pathway Analysis: RNA-seq of treated cells can identify compensatory pathways (e.g., upregulation of Mcl-1 in Bcl-2-inhibited cells) .

Basic: How to design a SAR study for derivatives of this compound?

  • Core Modifications: Vary the ethoxy group (e.g., replace with methoxy, isopropoxy) to assess steric effects.
  • Side Chain Variations: Test propyl vs. butyl linkers and alternative amines (e.g., piperazine instead of dimethylamino) .
  • Activity Assays: Screen derivatives in parallel for Bcl-2 inhibition (FP assays) and cytotoxicity (MTT assays) to establish structure-activity trends .

Advanced: What crystallographic techniques elucidate polymorphic forms of this sulfonamide?

  • PXRD: Compare experimental patterns (Cu Kα radiation, 2θ = 5–40°) with simulated data from single-crystal structures to identify polymorphs .
  • SC-XRD: Grow crystals via vapor diffusion (ethyl acetate/hexane) and solve structures to analyze hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide groups) .

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